CFI-400936

TTK kinase inhibition Biochemical assay IC50 comparison

Select CFI-400936 for unambiguous TTK (Mps1) target validation. Unlike imidazopyridazine or purine-based inhibitors, its distinct indazole-sulfamoylphenyl-acetamide chemotype ensures orthogonal target engagement with a biochemical IC50 of 3.6 nM. Validated with 66% tumor growth inhibition in HCT116 xenografts at 25 mg/kg. Ideal for mitotic checkpoint and chromosomal instability research.

Molecular Formula C25H27N5O3S
Molecular Weight 477.58
CAS No. 1338793-07-9
Cat. No. B606611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFI-400936
CAS1338793-07-9
SynonymsCFI400936;  CFI 400936;  CFI-400936.
Molecular FormulaC25H27N5O3S
Molecular Weight477.58
Structural Identifiers
SMILESCCC1=CC=CC=C1C(C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC(=CC=C4)S(=O)(=O)N)N(C)C
InChIInChI=1S/C25H27N5O3S/c1-4-16-8-5-6-11-20(16)24(30(2)3)25(31)27-18-12-13-22-21(15-18)23(29-28-22)17-9-7-10-19(14-17)34(26,32)33/h5-15,24H,4H2,1-3H3,(H,27,31)(H,28,29)(H2,26,32,33)
InChIKeyJAHXQCZCZURPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CFI-400936 (CAS 1338793-07-9) for TTK Kinase Inhibition: Compound Classification and Key Characteristics


CFI-400936 (CAS 1338793-07-9, N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide) is a small-molecule, ATP-competitive inhibitor of the dual-specificity protein kinase TTK (also known as Mps1) [1]. It belongs to a distinct chemical class of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides, a scaffold developed through systematic optimization and computer-aided modeling [1]. The compound's core indazole structure, combined with key sulfamoylphenyl and acetamido moieties at positions 3 and 5 respectively, provides a unique binding mode to the TTK active site, as confirmed by co-complex X-ray crystallography [1].

Why CFI-400936 (CAS 1338793-07-9) Cannot Be Replaced by Other TTK Inhibitors


TTK (Mps1) is a critical mitotic checkpoint kinase, but its active site exhibits subtle structural variations that render inhibitors from distinct chemical classes highly non-equivalent in terms of potency, selectivity, and cellular effects [1]. CFI-400936's indazole-sulfamoylphenyl-acetamide core is structurally divergent from the imidazopyridazine (BAY 1217389), purine (MPI-0479605), and pyrazolo[1,5-a]pyrimidine (NMS-P715) backbones of other TTK inhibitors. These differences translate into measurable variations in biochemical IC50 values (ranging from sub-nanomolar to >100 nM), kinase selectivity profiles (e.g., off-target PDGFRβ inhibition for BAY 1217389 vs. >40-fold selectivity for MPI-0479605), and functional cellular readouts such as GI50 values and phospho-histone H3 EC50. Procurement decisions must therefore be guided by the specific quantitative performance of CFI-400936 against these defined comparators, rather than assuming functional equivalence across the TTK inhibitor class.

Quantitative Differentiation of CFI-400936 (CAS 1338793-07-9) from Closest TTK Inhibitor Analogs


CFI-400936 vs. BAY 1217389: Biochemical Potency Comparison in Recombinant TTK Assays

CFI-400936 inhibits recombinant TTK kinase activity with an IC50 of 3.6 nM in a biochemical assay [1]. In contrast, the structurally distinct TTK inhibitor BAY 1217389 demonstrates an IC50 of 0.63 ± 0.27 nM under similar in vitro biochemical conditions . This represents a 5.7-fold difference in potency (3.6 nM vs. 0.63 nM), which may influence dose selection for cellular or in vivo experiments requiring high target engagement.

TTK kinase inhibition Biochemical assay IC50 comparison

CFI-400936 vs. MPI-0479605: Cellular Antiproliferative Activity in HCT116 Colorectal Cancer Cells

In cell-based viability assays, CFI-400936 demonstrates a GI50 of 0.10 μM against the HCT116 colorectal cancer cell line . MPI-0479605, another TTK inhibitor, has been reported to cause significant decreases in cell viability across a panel of tumor cell lines with GI50 values ranging from 30 to 100 nM, with specific values for HCT116 being at the lower end of this range (~30 nM) . This suggests MPI-0479605 may exhibit greater potency in this cellular context, with a potential 3-fold difference in GI50 (0.10 μM vs. 0.03 μM).

Antiproliferative activity Cell-based assay GI50 comparison

CFI-400936 vs. NMS-P715: Potency Divergence in Biochemical vs. Cellular TTK Inhibition

CFI-400936 inhibits recombinant TTK with an IC50 of 3.6 nM and shows robust cellular activity, as evidenced by a phospho-histone H3 EC50 of 0.52 μM . In stark contrast, NMS-P715 is a far weaker biochemical inhibitor (IC50 = 182 nM) [1] yet still accelerates mitotic exit in cells with an IC50 of 53 nM [1]. This inverse relationship (CFI-400936: biochemical IC50 << cellular EC50; NMS-P715: biochemical IC50 >> cellular IC50) highlights a fundamental difference in cellular pharmacology.

TTK inhibitor potency Biochemical vs. cellular activity IC50 comparison

CFI-400936 vs. Reversine: Target Selectivity Profiles for TTK vs. Aurora Kinases

CFI-400936 is described as a selective TTK inhibitor with activity demonstrated against a panel of human kinases, suggesting a favorable selectivity window [1]. In comparison, Reversine is a pan-Aurora kinase inhibitor (Aurora A/B/C) that also potently inhibits TTK (Mps1) with reported IC50 values in the low nanomolar range for multiple kinases . The distinct selectivity profile of CFI-400936, while not fully quantified in public repositories, is a key differentiator for experiments aiming to isolate TTK-specific phenotypes without confounding Aurora kinase inhibition.

Kinase selectivity Off-target activity Aurora kinase

CFI-400936 In Vivo Antitumor Efficacy: HCT116 Xenograft Model

CFI-400936 demonstrates in vivo antitumor activity in an HCT116 colorectal cancer xenograft model. Daily intraperitoneal administration of 25 mg/kg resulted in a 66% tumor growth inhibition (TGI) in SCID mice . Comparable in vivo data for BAY 1217389 or MPI-0479605 in this specific model are not publicly available, making this a unique benchmark for the compound.

In vivo efficacy Xenograft model Tumor growth inhibition

CFI-400936 Cellular Antiproliferative Activity Across Multiple Cancer Cell Lines

CFI-400936 exhibits variable antiproliferative activity across a panel of human cancer cell lines, with GI50 values ranging from 0.10 μM in HCT116 (colorectal) to 1.3 μM in OVCAR-3 (ovarian) . Specifically, GI50 values are 0.16 μM for A549 (lung), 0.66 μM for MD-MB-468 (breast), and 0.21 μM for SW620 (colorectal) . This differential sensitivity may reflect varying dependencies on TTK activity or differences in cellular pharmacokinetics across tumor types.

Antiproliferative activity Cell panel GI50 values

Optimal Research and Procurement Applications for CFI-400936 (CAS 1338793-07-9)


Biochemical and Cellular Validation of TTK as a Mitotic Checkpoint Target

CFI-400936 is best suited for fundamental research aimed at validating TTK (Mps1) as a therapeutic target in cancer. Its well-documented biochemical IC50 of 3.6 nM [1] and cellular EC50 of 0.52 μM for phospho-histone H3 induction [1] provide a robust framework for studying mitotic checkpoint bypass, chromosomal instability, and apoptosis. Compared to other TTK inhibitors like BAY 1217389 or MPI-0479605, CFI-400936's distinct chemotype and selectivity profile [1] make it a valuable orthogonal tool for confirming target-specific phenotypes.

Preclinical In Vivo Efficacy Studies in HCT116 Xenograft Models

For in vivo oncology research, CFI-400936 offers a validated starting point. The compound's 66% tumor growth inhibition at 25 mg/kg in HCT116 xenografts establishes a clear efficacy benchmark. This data can be used to design combination studies or to benchmark the performance of novel TTK inhibitors in vivo. Procurement should be prioritized for studies aiming to recapitulate or extend these findings.

Chemical Biology Studies Requiring a Selective TTK Probe

CFI-400936 is a suitable chemical probe for experiments where a selective TTK inhibitor is required. Its selectivity against a panel of human kinases [1] distinguishes it from multi-targeted agents like Reversine, which also inhibits Aurora kinases . Researchers investigating the specific role of TTK in mitosis, separate from Aurora kinase functions, should select CFI-400936 over less selective alternatives.

Cell Line Sensitivity Profiling for TTK Dependency

The available GI50 data across five cancer cell lines (HCT116, A549, MD-MB-468, OVCAR-3, SW620) positions CFI-400936 as a reference compound for profiling TTK dependency. Researchers can use this compound to test hypotheses about TTK addiction in specific cancer subtypes and to identify potential biomarkers of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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